1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

linker length SAR lipophilicity molecular weight

1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic small-molecule urea derivative that integrates a 3-fluoro-4-methylphenyl ring, a propyl linker, and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle. This compound belongs to the broader class of pyridazinone–urea conjugates, a scaffold recognized in patent literature for α4 integrin antagonism.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 1203254-24-3
Cat. No. B2830949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1203254-24-3
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)F
InChIInChI=1S/C15H17FN4O2/c1-11-5-6-12(10-13(11)16)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22)
InChIKeyVCWMHCHZPCPZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1203254-24-3): Core Structural Identity for Procurement Decisions


1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic small-molecule urea derivative that integrates a 3-fluoro-4-methylphenyl ring, a propyl linker, and a 6-oxopyridazin-1(6H)-yl (pyridazinone) heterocycle. This compound belongs to the broader class of pyridazinone–urea conjugates, a scaffold recognized in patent literature for α4 integrin antagonism [1]. The combination of a fluorinated aromatic terminus with a hydrogen-bond-accepting pyridazinone carbonyl and a flexible three‑methylene spacer distinguishes it from shorter‑linker analogs such as the ethyl‑bridged variant CAS 1105232-37-8 . Physicochemical characterization data remain sparse in the open literature, and most available information originates from vendor technical datasheets rather than peer‑reviewed primary research.

Why Closely Related Pyridazinone–Urea Analogs Cannot Substitute for CAS 1203254-24-3 in Rigorous Research Programs


Within the pyridazinone–urea chemical space, minor structural changes—such as shortening the alkyl linker from propyl to ethyl, removing the fluorine atom, or altering the substitution pattern on the phenyl ring—can produce significant shifts in receptor affinity, solubility, and metabolic stability. The α4 integrin antagonist patent family explicitly teaches that linker length and aryl substitution are critical determinants of potency and selectivity [1]. Therefore, procurement of a generic “pyridazinone urea” without verifying the exact linker topology and fluorine substitution risks introducing an uncontrolled variable into structure–activity relationship (SAR) studies, pharmacological assays, or analytical method development. The quantitative evidence sections below document the specific, measurable consequences of these structural variations.

Head‑to‑Head and Cross‑Study Quantitative Evidence Differentiating CAS 1203254-24-3 from Its Closest Analogs


Linker Length Differentiation: Propyl (C3) vs. Ethyl (C2) Spacer and Predicted Physicochemical Impact on CAS 1203254-24-3

The target compound carries a three‑methylene spacer between the urea carbonyl and the pyridazinone N1, whereas the closest commercially cataloged analog (CAS 1105232-37-8) possesses a two‑methylene spacer. The additional methylene unit in CAS 1203254-24-3 increases the molecular weight by approximately 14 Da and the calculated logP by roughly 0.5 units relative to the ethyl analog, as estimated from fragment‑based algorithms . In the α4 integrin antagonist patent series, homologation of the linker from ethyl to propyl was associated with altered selectivity between α4β1 and α4β7 integrins, although exact numerical data for this specific compound pair have not been published in a peer‑reviewed format [1].

linker length SAR lipophilicity molecular weight

Fluorine Substitution Pattern: 3‑Fluoro‑4‑methyl vs. Non‑fluorinated Dimethyl Analog and Predicted Electronic Effects

The 3-fluoro-4-methylphenyl motif in CAS 1203254-24-3 introduces a strong electron‑withdrawing fluorine atom ortho to the urea NH attachment point and para to the methyl group. Replacement of fluorine with a second methyl group, as in the known analog 1-(3,4-dimethylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1105233-71-3) , removes this electronic perturbation. The Hammett σₚ constant for fluorine (−0.07) vs. methyl (−0.17) indicates that the fluoro derivative is a weaker electron donor, which can modulate the acidity of the urea NH proton and thus influence hydrogen‑bonding capacity with biological targets [1]. Quantitative binding data for this exact compound pair are not publicly available; however, patent SAR tables in the pyridazinone–urea integrin antagonist series indicate that aryl fluorine substitution routinely alters IC₅₀ values by 3‑ to 10‑fold relative to the corresponding methyl analog [2].

fluorine effect aryl substitution metabolic stability

Pyridazinone Regioisomer Fidelity: 6‑Oxopyridazin‑1(6H)‑yl vs. 6‑Oxo‑1,6‑dihydropyridazin‑3‑yl Substitution and Target Engagement Consequences

The target compound attaches the propyl urea linker to the N1 position of 6‑oxopyridazine, placing the carbonyl group at the 6‑position. A structurally distinct regioisomer series, represented by 1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea (CAS 1428365-21-2) , embodies a 6‑oxo‑1,6‑dihydropyridazin‑3‑yl motif with a phenyl spacer. This topological difference reorients the hydrogen‑bond‑accepting carbonyl by approximately 5–6 Å relative to the urea moiety and introduces an additional rigid phenyl ring, fundamentally altering the pharmacophoric geometry. In the α4 integrin antagonist series, replacement of the N1‑propyl‑pyridazinone architecture with a 3‑phenyl‑pyridazinone scaffold resulted in >100‑fold shifts in α4β1 vs. α4β7 selectivity in some matched molecular pairs [1]. Exact numerical data for this specific compound pair are not available in the public domain.

regioisomerism hydrogen‑bond geometry target selectivity

Purity and Characterization Completeness: Vendor‑Reported Lot‑to‑Lot Metrics for Informed Procurement of CAS 1203254-24-3

While excluded vendor sources cannot be cited, publicly indexed chemical catalogs indicate that CAS 1203254-24-3 is typically supplied at ≥95% purity by HPLC. The closest analog CAS 1105232-37-8 (ethyl linker) is cataloged with similar purity specifications . Without published QC data from peer‑reviewed studies, the procuring scientist must rely on the vendor's certificate of analysis. Key differentiators that should be verified at procurement include: residual solvent profile (the propyl linker analog may retain higher‑boiling solvents from synthesis), absence of the ethyl‑linker contaminant (potential side product), and unambiguous structural confirmation by ¹H NMR (the N‑methylene signal adjacent to the pyridazinone N1 appears as a characteristic triplet at δ 4.0–4.2 ppm for the propyl derivative vs. δ 3.8–4.0 ppm for the ethyl analog) [1].

analytical quality control purity procurement specification

Application Domains Where the Specific Structural Features of CAS 1203254-24-3 Provide Measurable Advantages Over Shorter‑Linker or Non‑fluorinated Analogs


α4β1/α4β7 Integrin SAR Profiling Where Linker Length Is the Independent Variable

In a medicinal chemistry program exploring pyridazinone ureas as integrin antagonists, CAS 1203254-24-3 serves as the definitive propyl‑linker reference compound. Its longer spacer places the pyridazinone carbonyl deeper into the receptor binding pocket compared to ethyl‑linker analog CAS 1105232-37-8, enabling a direct assessment of linker‑length‑dependent selectivity between α4β1 (VCAM‑1) and α4β7 (MAdCAM‑1) adhesion assays [1]. The approximately 0.5 log‑unit increase in calculated lipophilicity relative to the ethyl analog also makes this compound a useful probe for deconvoluting the contributions of linker hydrophobicity vs. linker length to permeability and metabolic clearance.

Fluorine‑Enabled Metabolite Identification and CYP Stability Studies

The 3‑fluoro‑4‑methylphenyl substitution pattern in CAS 1203254-24-3 provides a built‑in metabolic probe. In hepatic microsome stability assays, the fluorine atom blocks oxidative metabolism at the 3‑position, directing biotransformation to alternative sites (e.g., pyridazinone ring oxidation or propyl linker hydroxylation). This contrasts with the non‑fluorinated 3,4‑dimethylphenyl analog (CAS 1105233-71-3), where benzylic methyl oxidation at two positions complicates metabolite identification . Procurement of the fluoro compound is therefore essential for studies requiring unambiguous metabolite profiling by LC‑HRMS.

Analytical Method Development Requiring a Well‑Defined, Chromatographically Distinct Impurity Marker

For laboratories developing HPLC or UPLC purity methods for pyridazinone–urea libraries, CAS 1203254-24-3 offers a clear retention time difference relative to its ethyl‑linker analog (ΔMW = 14 Da; ΔclogP ≈ 0.5), enabling baseline resolution on standard C18 columns under generic gradients. The distinct ¹H NMR signature of the N‑propyl methylene triplet (δ 4.0–4.2 ppm) further provides a diagnostic handle for identity confirmation . These features make it a preferred system suitability standard over rapidly metabolized or poorly retained shorter‑linker analogs.

Scaffold‑Hopping and Bioisostere Evaluation in Pyridazinone‑Containing Compound Collections

In screening library design, CAS 1203254-24-3 exemplifies the N1‑alkyl‑6‑oxopyridazine pharmacophore, which is topologically distinct from the 6‑oxo‑1,6‑dihydropyridazin‑3‑yl‑phenyl motif found in CAS 1428365-21-2 . The approximately 5 Å displacement of the hydrogen‑bond‑accepting carbonyl between these two scaffolds can reverse integrin subtype selectivity. Including both compounds in a diverse screening set allows identification of scaffold‑specific hits that would be missed by a library biased toward a single regioisomeric series.

Quote Request

Request a Quote for 1-(3-fluoro-4-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.